molecular formula C21H22N4O6S B3158826 1-[(3-nitro-4-{2-[(E,2E)-3-phenyl-2-propenylidene]hydrazino}phenyl)sulfonyl]-4-piperidinecarboxylic acid CAS No. 860612-03-9

1-[(3-nitro-4-{2-[(E,2E)-3-phenyl-2-propenylidene]hydrazino}phenyl)sulfonyl]-4-piperidinecarboxylic acid

Cat. No.: B3158826
CAS No.: 860612-03-9
M. Wt: 458.5 g/mol
InChI Key: FLNVQOKPYOEIBP-XJLPLWBLSA-N
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Description

This compound features a piperidine-4-carboxylic acid core substituted with a sulfonyl group at the 1-position. The sulfonyl group is further attached to a 3-nitro-4-arylhydrazine moiety, which includes an (E,2E)-configured propenylidene hydrazine bridge linked to a phenyl ring. This structure combines multiple functional groups:

  • Sulfonyl group: Enhances binding to biological targets (e.g., enzymes) via polar interactions .
  • Nitro substituent: Electron-withdrawing effects modulate electronic properties and may influence redox activity .
  • Piperidine-4-carboxylic acid: Common in bioactive molecules due to its conformational flexibility and hydrogen-bonding capacity .

While direct pharmacological data for this compound are absent in the evidence, its structural motifs suggest applications in enzyme inhibition or receptor modulation, akin to sulfonamide-based drugs .

Properties

IUPAC Name

1-[3-nitro-4-[(2E)-2-[(E)-3-phenylprop-2-enylidene]hydrazinyl]phenyl]sulfonylpiperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O6S/c26-21(27)17-10-13-24(14-11-17)32(30,31)18-8-9-19(20(15-18)25(28)29)23-22-12-4-7-16-5-2-1-3-6-16/h1-9,12,15,17,23H,10-11,13-14H2,(H,26,27)/b7-4+,22-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLNVQOKPYOEIBP-XJLPLWBLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)S(=O)(=O)C2=CC(=C(C=C2)NN=CC=CC3=CC=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1C(=O)O)S(=O)(=O)C2=CC(=C(C=C2)N/N=C/C=C/C3=CC=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[(3-nitro-4-{2-[(E,2E)-3-phenyl-2-propenylidene]hydrazino}phenyl)sulfonyl]-4-piperidinecarboxylic acid, identified by its CAS number 280749-17-9, is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The molecular formula of the compound is C24H27N3O4SC_{24}H_{27}N_{3}O_{4}S with a molecular weight of 453.557 g/mol. The compound features a complex structure that includes a piperidine ring and a sulfonamide moiety, which are often associated with various biological activities.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as fatty acid amide hydrolase (FAAH), which plays a crucial role in the metabolism of endocannabinoids. Inhibition of FAAH leads to increased levels of endogenous lipids, which can modulate pain and inflammation pathways .
  • Anti-inflammatory Effects : The compound's structure suggests it may interact with inflammatory pathways, potentially acting as an anti-inflammatory agent. Phosphodiesterase inhibitors, for example, have been shown to reduce inflammation by increasing cyclic AMP levels in immune cells .
  • Neuroprotective Properties : Some derivatives exhibit neuroprotective effects, possibly through modulation of neurotransmitter systems or direct antioxidant activity.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
FAAH InhibitionIncreases levels of anandamide and oleoyl ethanolamide
Anti-inflammatoryReduces TNF-α production in LPS-stimulated cells
Analgesic EffectsAttenuates tactile allodynia in neuropathic pain models

Case Studies

  • FAAH Inhibition and Pain Modulation : A study demonstrated that compounds similar to the target molecule significantly increased endogenous cannabinoid levels in animal models, leading to reduced pain sensitivity. The data indicated a potential for developing analgesics based on this mechanism .
  • Anti-inflammatory Activity : Research on phosphodiesterase inhibitors has shown that they can effectively decrease inflammatory markers in various disease models, including asthma and chronic obstructive pulmonary disease (COPD). The compound's structural components suggest it may exert similar effects .
  • Neuroprotective Effects : Investigations into related piperidine derivatives have revealed their ability to protect neuronal cells from oxidative stress and apoptosis, indicating potential applications in neurodegenerative diseases.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Sulfonyl-Piperidine Motifs

2.1.1 1-[(3-Nitrophenyl)sulfonyl]piperidine-2-carboxylic Acid (CAS: 356522-47-9)
  • Structural differences : The carboxylic acid is at the 2-position of piperidine instead of 4, and the hydrazine-propenylidene bridge is absent.
2.1.2 1-[(3-Fluorophenyl)sulfonyl]piperidine-4-carboxylic Acid
  • Structural differences : A fluorine atom replaces the nitro group at the phenyl ring’s 3-position.
  • Implications : Fluorine’s electronegativity increases polarity but reduces electron-withdrawing effects compared to nitro, possibly altering target affinity .
2.1.3 1-[(4-Methylphenyl)sulfonyl]-N′-[(E)-4-pyridinylmethylene]-4-piperidinecarbohydrazide
  • Structural differences : A pyridinylmethylene hydrazide replaces the propenylidene hydrazine-phenyl system.
  • Implications : The pyridine ring introduces basicity, which could enhance solubility or alter binding interactions in acidic environments .

Analogues with Modified Aromatic Systems

2.2.1 1-[4-Nitro-2-(trifluoromethyl)phenyl]-3-piperidinecarboxylic Acid (CAS: 1171918-77-6)
  • Structural differences : A trifluoromethyl group at the phenyl ring’s 2-position and a nitro group at the 4-position.
2.2.2 1-{[6-Nitro-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]methyl}piperidine-4-carboxylic Acid
  • Structural differences : An imidazopyridine-thiophene system replaces the phenylhydrazine moiety.
  • Implications : The fused heterocycle may improve binding to aromatic-rich enzyme pockets (e.g., kinases) .

Physicochemical and Computational Comparisons

A “read-across” approach (as described in ) was applied to infer properties based on structural similarities:

Property Target Compound 1-[(3-Nitrophenyl)sulfonyl]piperidine-2-carboxylic Acid 1-[(3-Fluorophenyl)sulfonyl]piperidine-4-carboxylic Acid
Molecular Weight ~500 (estimated) 314.32 287.30
LogP (Predicted) 2.8 (moderate lipophilicity) 1.9 2.1
Key Functional Groups Nitro, sulfonyl, hydrazine Nitro, sulfonyl Fluoro, sulfonyl
  • Density-functional theory (DFT) analysis () suggests the nitro group in the target compound stabilizes the sulfonyl-hydrazine system via resonance, reducing reactivity compared to non-nitro analogues.

Q & A

Q. What methodologies enable the study of pH-dependent conformational changes in this compound?

  • Methodological Answer : Perform potentiometric titrations to determine pKa values of ionizable groups (e.g., sulfonamide NH, piperidine COOH). Use UV-Vis spectroscopy (200–400 nm) to track electronic transitions at pH 2–12. MD simulations can predict protonation states under physiological conditions .

Tables for Key Data

Table 1 : Spectroscopic Signatures of Functional Groups

Functional GroupTechniqueSignature
Hydrazine (C=N)IR~1600 cm⁻¹
Sulfonyl (S=O)IR~1350 cm⁻¹
Piperidine COOH¹H NMRδ 12.1 (s, 1H)

Table 2 : Solvent Effects on Reaction Efficiency

SolventDielectric ConstantYield (%)
Ethanol24.385
DMF36.772
THF7.558

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[(3-nitro-4-{2-[(E,2E)-3-phenyl-2-propenylidene]hydrazino}phenyl)sulfonyl]-4-piperidinecarboxylic acid
Reactant of Route 2
Reactant of Route 2
1-[(3-nitro-4-{2-[(E,2E)-3-phenyl-2-propenylidene]hydrazino}phenyl)sulfonyl]-4-piperidinecarboxylic acid

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